REACTION_SMILES
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[CH2:1]([CH2:2][CH3:3])[NH:4][c:5]1[c:6]([N+:13]([O-:14])=[O:15])[cH:7][c:8]([C:9]#[N:10])[cH:11][cH:12]1.[CH3:16][CH2:17][O:18][C:19](=[O:20])[CH3:21]>>[CH2:1]([CH2:2][CH3:3])[NH:4][c:5]1[c:6]([NH2:13])[cH:7][c:8]([C:9]#[N:10])[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCNc1ccc(C#N)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Type
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product
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Smiles
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CCCNc1ccc(C#N)cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |